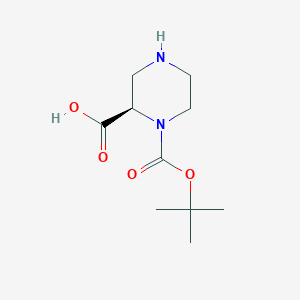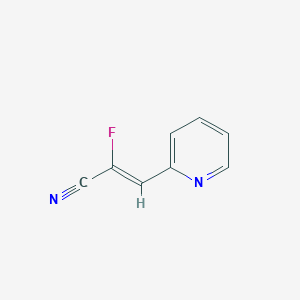
3-(2-Pyridinyl)-2-fluoropropenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridinyl)-2-fluoropropenenitrile, also known as PF-04859989, is a chemical compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
3-(2-Pyridinyl)-2-fluoropropenenitrile acts as a competitive inhibitor of DGAT1 by binding to its active site. This prevents the enzyme from catalyzing the synthesis of triglycerides, thereby reducing the accumulation of fat in the body. The exact mechanism of how 3-(2-Pyridinyl)-2-fluoropropenenitrile interacts with DGAT1 is still under investigation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-(2-Pyridinyl)-2-fluoropropenenitrile can reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. It has also been found to decrease the levels of triglycerides and cholesterol in the blood. However, further studies are needed to determine the long-term effects of 3-(2-Pyridinyl)-2-fluoropropenenitrile and its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-Pyridinyl)-2-fluoropropenenitrile is its high potency and selectivity towards DGAT1. This makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Therefore, alternative delivery methods and analogs of 3-(2-Pyridinyl)-2-fluoropropenenitrile are being developed to overcome these limitations.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Pyridinyl)-2-fluoropropenenitrile. One area of focus is the development of analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of 3-(2-Pyridinyl)-2-fluoropropenenitrile in other diseases such as cancer and inflammation. Additionally, the role of DGAT1 in lipid metabolism and its interaction with other enzymes and pathways need to be further elucidated. Overall, 3-(2-Pyridinyl)-2-fluoropropenenitrile has shown promising results in preclinical studies and holds great potential for the development of new therapies for metabolic disorders.
Synthesemethoden
The synthesis of 3-(2-Pyridinyl)-2-fluoropropenenitrile involves the reaction of 2-pyridinecarboxaldehyde with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product. This method has been optimized to achieve high yields and purity of 3-(2-Pyridinyl)-2-fluoropropenenitrile.
Wissenschaftliche Forschungsanwendungen
3-(2-Pyridinyl)-2-fluoropropenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This makes 3-(2-Pyridinyl)-2-fluoropropenenitrile a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
CAS-Nummer |
140137-14-0 |
|---|---|
Produktname |
3-(2-Pyridinyl)-2-fluoropropenenitrile |
Molekularformel |
C8H5FN2 |
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
InChI-Schlüssel |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Kanonische SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
Synonyme |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



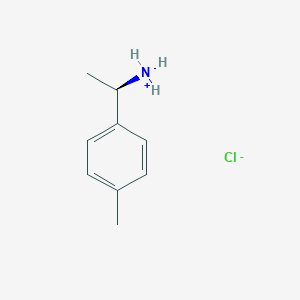



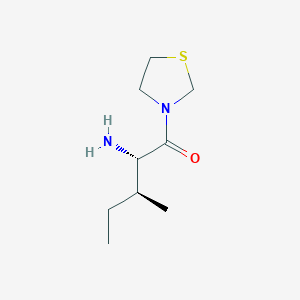

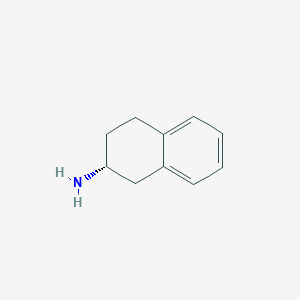

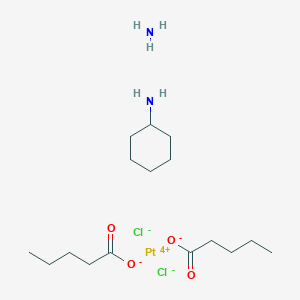
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

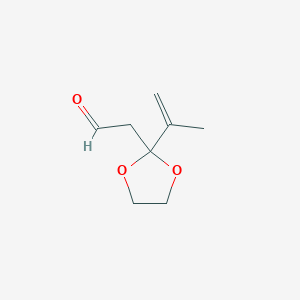
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
